![molecular formula C9H6BrNO2S B1523607 4-溴苯并[d]噻唑-2-羧酸甲酯 CAS No. 1187928-62-6](/img/structure/B1523607.png)
4-溴苯并[d]噻唑-2-羧酸甲酯
描述
Methyl 4-bromobenzo[d]thiazole-2-carboxylate is a useful research compound. Its molecular formula is C9H6BrNO2S and its molecular weight is 272.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-bromobenzo[d]thiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromobenzo[d]thiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药中间体
该化合物用作医药合成中的中间体,是生产各种药物的关键步骤。 它在水中微溶,这对于其在药物合成不同阶段的反应性和处理来说是一个重要的特性 .
镇痛和消炎活性
苯并噻唑衍生物,包括4-溴苯并[d]噻唑-2-羧酸甲酯,已显示出显著的镇痛和消炎活性。 这使得它们在开发新的止痛药和消炎药方面具有价值 .
抗癌潜力
一些取代的苯并呋喃,可以从苯并噻唑衍生物合成,已证明具有显著的抗癌活性。 它们对各种癌细胞系显示出显著的细胞生长抑制效应,使它们成为靶向癌症治疗的有希望的化合物 .
抗菌应用
苯并噻唑化合物已被发现对某些细菌菌株表现出高抑制活性,与环丙沙星等参考药物相当。 这突出了它们作为有效抗菌剂的潜力 .
农用化学品应用
苯并噻唑衍生物因其抗菌、杀菌、抗病毒、除草和杀虫活性而被用于发现新的农用化学品。 它们的结构多样性允许探索各种农用化学性质 .
抗肿瘤药物的生物学评价
目前正在进行研究,以探索基于苯并噻唑骨架的优势的新型抗肿瘤小分子药物。 这些衍生物表现出广泛的生物学效应,并有望成为抗炎和抗癌药物 .
作用机制
- The primary target of Methyl 4-bromobenzo[d]thiazole-2-carboxylate is not explicitly documented in the available literature. However, thiazole derivatives, including this compound, exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects .
Target of Action
生化分析
Biochemical Properties
Methyl 4-bromobenzo[d]thiazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins often involves binding to active sites, leading to inhibition or modulation of the protein’s function. This interaction is crucial for its antimicrobial and antifungal activities.
Cellular Effects
The effects of Methyl 4-bromobenzo[d]thiazole-2-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the growth of certain cancer cells by interfering with their signaling pathways and inducing apoptosis . Additionally, it affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, Methyl 4-bromobenzo[d]thiazole-2-carboxylate exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding prevents the enzyme from catalyzing its substrate, thereby inhibiting its function . Additionally, the compound can interact with DNA, leading to changes in gene expression. These interactions can result in the activation or repression of specific genes, influencing cellular processes such as proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-bromobenzo[d]thiazole-2-carboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression, affecting cellular function and viability.
Dosage Effects in Animal Models
The effects of Methyl 4-bromobenzo[d]thiazole-2-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and antifungal activities without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to vital organs. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity increases significantly.
Metabolic Pathways
Methyl 4-bromobenzo[d]thiazole-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound’s metabolism involves oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic pathways are crucial for the compound’s detoxification and elimination, ensuring that it does not accumulate to toxic levels.
Transport and Distribution
Within cells and tissues, Methyl 4-bromobenzo[d]thiazole-2-carboxylate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its distribution within different cellular compartments . The compound’s localization and accumulation are influenced by its interactions with these transporters and binding proteins, affecting its activity and function.
Subcellular Localization
The subcellular localization of Methyl 4-bromobenzo[d]thiazole-2-carboxylate is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization signals ensure that the compound reaches its site of action, where it can exert its effects on cellular processes. The compound’s activity is influenced by its localization, as it needs to be in the right cellular compartment to interact with its target biomolecules effectively.
属性
IUPAC Name |
methyl 4-bromo-1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)8-11-7-5(10)3-2-4-6(7)14-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTODNTHYJLARCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696100 | |
| Record name | Methyl 4-bromo-1,3-benzothiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-62-6 | |
| Record name | Methyl 4-bromo-2-benzothiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-1,3-benzothiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



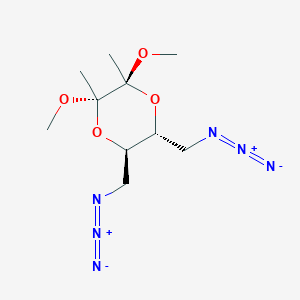
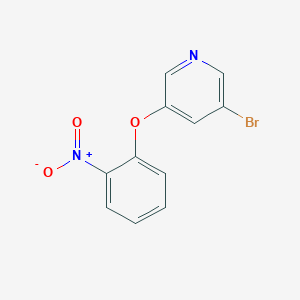
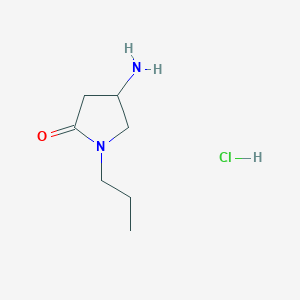
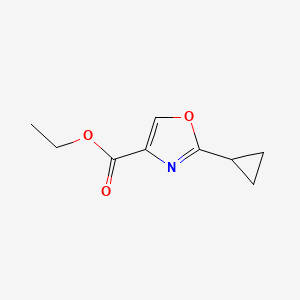
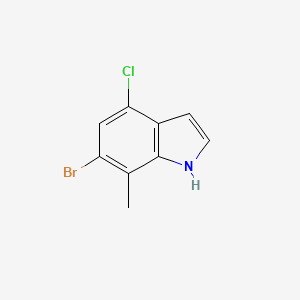

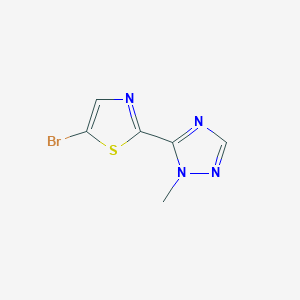


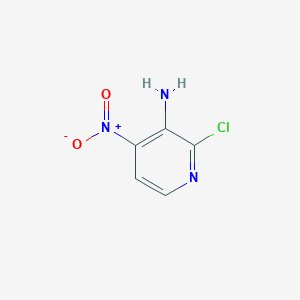
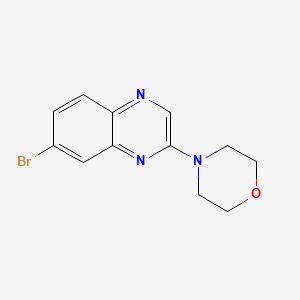
![2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1523546.png)

